N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound was discovered and characterized as part of a study to identify a potent and selective GIRK1/2 activator .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Wissenschaftliche Forschungsanwendungen
Biological Monitoring and Metabolism :Studies have examined the biological monitoring of exposure to various compounds, including pirimicarb, a pesticide, highlighting the metabolism of such chemicals in mammals and their detection in human urine. This research emphasizes the importance of understanding how compounds are metabolized and their potential effects on human health (Hardt et al., 1999).
Drug Metabolism and Pharmacokinetics :The disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans, were studied, demonstrating how drug-related material is eliminated mostly via feces, with significant metabolic processes occurring. Such studies are crucial for developing new pharmaceuticals, indicating the relevance of understanding compound metabolism and excretion (Renzulli et al., 2011).
Oxidative DNA Damage :Research into the oxidative damage of DNA in Alzheimer's disease shows how oxidative stress contributes to neuronal death, with implications for understanding the effects of chemical compounds on neurological health and disease (Gabbita et al., 1998).
DNA Protection Properties :The DNA protective properties of gallic acid, highlighting its potential to reduce DNA damage caused by reactive oxygen species, indicate the broader implications of chemical compounds in mitigating oxidative stress and their potential therapeutic applications (Ferk et al., 2011).
Environmental Health and Endocrine Disruptors :Studies on the presence of nonylphenol in human adipose tissue and its potential as an endocrine disruptor underscore the importance of monitoring environmental contaminants and understanding their health impacts (Lopez-Espinosa et al., 2009).
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Related compounds have shown improved metabolic stability over prototypical urea-based compounds
Result of Action
The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-18-10-5-9(12-7-13-10)11(15)14-8-3-4-19(16,17)6-8/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIPEYNICBTBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.